7-Bromo-3-chloroisoquinolin-1(2H)-one is a heterocyclic compound characterized by the presence of bromine and chlorine substituents on its isoquinoline structure. This compound belongs to the class of isoquinolinones, which are known for their diverse biological activities and potential applications in medicinal chemistry. The molecular formula of 7-bromo-3-chloroisoquinolin-1(2H)-one is , with a molecular weight of approximately 244.51 g/mol.
The compound can be synthesized through various chemical methods, which often involve the manipulation of isoquinoline derivatives or related precursors. Research indicates that the synthesis of similar compounds has been extensively documented, providing a foundation for developing methods to produce 7-bromo-3-chloroisoquinolin-1(2H)-one.
7-Bromo-3-chloroisoquinolin-1(2H)-one is classified as an organic compound within the broader category of nitrogen-containing heterocycles. Its specific classification is as a halogenated isoquinolinone, which is significant in pharmaceutical chemistry due to the biological activity associated with halogenated compounds.
The synthesis of 7-bromo-3-chloroisoquinolin-1(2H)-one can be achieved through several synthetic routes. One common approach involves the bromination and chlorination of isoquinoline derivatives under controlled conditions.
The synthetic procedures often require careful control of temperature and reaction time to ensure high yields and minimize by-products. For instance, reactions may be conducted at room temperature or slightly elevated temperatures, with monitoring through techniques such as thin-layer chromatography.
7-Bromo-3-chloroisoquinolin-1(2H)-one can undergo various chemical reactions typical for halogenated compounds:
Reactions are typically carried out in organic solvents like dichloromethane or ethanol, with appropriate catalysts or bases to facilitate the transformations.
The mechanism of action for 7-bromo-3-chloroisoquinolin-1(2H)-one is largely dependent on its interactions with biological targets, which may include enzymes or receptors involved in various metabolic pathways. The halogen substituents enhance electrophilicity, allowing for potential interactions with nucleophilic sites on biomolecules.
Melting point and boiling point data are not readily available but can be determined experimentally during synthesis optimization.
7-Bromo-3-chloroisoquinolin-1(2H)-one has potential applications in various fields:
Modern annulation strategies enable efficient construction of the isoquinolinone core. A microwave-assisted palladium-catalyzed reductive cyclization converts oxazolidine precursors to 4-substituted isoquinolines through alkene intermediates, followed by acid-mediated aromatization (yield: 78–92%) [2]. This method significantly reduces reaction times from hours to minutes while improving regiocontrol. Alternatively, a two-step cascade cyclization employs Suzuki coupling between vinyl boronate esters and 2-halobenzonitriles, generating amide-aldehyde intermediates that undergo spontaneous dehydration to form isoquinolinones [2]. For saturated variants, sodium azide-mediated Schmidt rearrangement of 6-bromo-2,3-dihydro-1H-inden-1-one in dichloromethane/methanesulfonic acid yields 7-bromo-3,4-dihydroisoquinolin-1(2H)-one (61% yield), providing access to partially reduced precursors [4].
Table 1: Annulation Methods for Isoquinolinone Core Synthesis
Method | Key Reagent/Catalyst | Precursor | Yield (%) | Advantages |
---|---|---|---|---|
Microwave Reductive Cyclization | Pd/C, Acid | Oxazolidine derivatives | 78–92 | Rapid, high regioselectivity |
Suzuki/Dehydration Cascade | Pd, Base | Vinyl boronate + Halobenzonitrile | 65–80 | Modular substrate variation |
Schmidt Rearrangement | NaN₃, MsOH | 6-Bromo-indanone | 61 | Single-step ring expansion |
Regioselective halogen installation leverages electronic and steric directing effects. Bromination at C7 is achieved via electrophilic aromatic substitution (EAS) on electron-rich dihydroisoquinolinones, where the lactam carbonyl deactivates C5/C8 positions, directing bromine to C7 (≥90% regiopurity) [4] [6]. Subsequent chlorination at C3 employs phosphorus oxychloride (POCl₃) to convert lactam carbonyls to enol chlorides. Critical parameters include:
Rh(III) and Pd-catalyzed C–H activation enables direct annulation avoiding pre-functionalized substrates:
Table 2: Transition Metal-Catalyzed Ring-Closure Methods
Catalyst System | Reaction Type | Halogen Compatibility | Stereoselectivity | Application Example |
---|---|---|---|---|
Rh(III)/Diazo compounds | Carbene insertion | Br, Cl retained | None | Fused isoquinoline scaffolds |
Pd/Xu-Phos | Heck/Suzuki | Bromo-iodo precursors | High (92–97% ee) | Chiral dihydroisoquinolinones |
Cu(I)/Aminosulfonyl | 6-endo-dig cyclization | Iodo input, Br/Cl stable | None | PDE4B inhibitor intermediates |
While direct reports on solid-phase synthesis of 7-bromo-3-chloroisoquinolin-1(2H)-one are limited, isonitrile-based multicomponent reactions (IMCRs) on Wang resin enable combinatorial generation of tetrahydroisoquinoline-1-carboxamides [2]. After cleavage, these intermediates undergo POCl₃-assisted dehydrogenation to introduce the 3-chloro moiety, followed by bromination using pyridinium tribromide. Key advancements include:
Patent WO2007/122258 details a continuous flow process for multi-halogenated isoquinolinones:
Table 3: Industrial-Scale Production Metrics (WO2007/122258)
Parameter | Batch Process | Continuous Flow (Patent) | Improvement |
---|---|---|---|
POCl₃ Equivalents | 5.0 | 2.8 | 44% reduction |
Reaction Volume (L/kg) | 12 | 0.8 | 15-fold reduction |
Heavy Metal Residues | 1200 ppm Pd | <50 ppm Pd | 24-fold reduction |
Daily Output | 20 kg | 200 kg | 10-fold increase |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: